molecular formula C8H16N2O3S B13563778 (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid

Cat. No.: B13563778
M. Wt: 220.29 g/mol
InChI Key: JHKXZYLNVJRAAJ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a butanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling reagents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes solid-phase synthesis, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
  • (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]ethanoic acid

Uniqueness

(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1

InChI Key

JHKXZYLNVJRAAJ-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

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